4-oxo-3-phenyl-4H-chromen-7-yl 2-methylbenzoate
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Description
“4-oxo-3-phenyl-4H-chromen-7-yl 2-methylbenzoate” is a chemical compound with the linear formula C17H12O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H12O4 . Its molecular weight is 280.283 . More detailed structural analysis like NMR and IR spectra are not available in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 280.283 .Scientific Research Applications
Antimicrobial Activity
4-oxo-3-phenyl-4H-chromen-7-yl 2-methylbenzoate and its derivatives have shown promising results in the field of antimicrobial research. These compounds have been synthesized and tested for their efficacy against various bacterial strains. For instance, a study demonstrated the antibacterial and antifungal activities of such compounds, highlighting their potential as antimicrobial agents (Raval, Naik, & Desai, 2012). Another research focused on the synthesis of derivatives of this compound and assessed their antimicrobial activity, yielding promising results against bacteria like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Antineoplastic Activity
The compound has also been explored for its antineoplastic activity. A study synthesized derivatives of this compound and tested their effects on human tumor cell lines. This research unveiled the compound as a potential scaffold for developing new antineoplastic agents, with some derivatives showing significant activity against cancer cells (Gašparová et al., 2010).
Probe for Metal Ion Detection
In the field of chemical sensing, a study utilized a derivative of this compound as a probe for detecting chromium ions (Cr3+) in living cells. The probe showed a quick color response and significant fluorescence quenching, demonstrating its effectiveness in bioimaging applications (Mani et al., 2018).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound have been a subject of interest for understanding its properties and potential applications. Studies have detailed its synthesis in various conditions and analyzed its structural characteristics through techniques like X-ray crystallography (Khalilzadeh et al., 2011).
properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O4/c1-15-7-5-6-10-18(15)23(25)27-17-11-12-19-21(13-17)26-14-20(22(19)24)16-8-3-2-4-9-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQUATJVZABFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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